4-methyl-1H-indazol-6-amine

Physicochemical Profiling Drug‑likeness Lipophilicity

4‑Methyl‑1H‑indazol‑6‑amine (CAS 885520‑74‑1, C₈H₉N₃, MW 147.18) is a bicyclic heteroaromatic building block comprising a 1H‑indazole core bearing a primary amine at the 6‑position and a methyl substituent at the 4‑position [REFS‑1]. The indazole ring system is a well‑validated bioisostere of phenol, offering enhanced lipophilicity and metabolic stability relative to phenolic scaffolds [REFS‑2].

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 885520-74-1
Cat. No. B3293615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indazol-6-amine
CAS885520-74-1
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=NN2)N
InChIInChI=1S/C8H9N3/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
InChIKeyAKINGKUOTZMZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H-indazol-6-amine (CAS 885520-74-1) – A Strategic 4‑Methyl Substituted Aminoindazole Scaffold for Medicinal Chemistry and Kinase‑Focused Discovery


4‑Methyl‑1H‑indazol‑6‑amine (CAS 885520‑74‑1, C₈H₉N₃, MW 147.18) is a bicyclic heteroaromatic building block comprising a 1H‑indazole core bearing a primary amine at the 6‑position and a methyl substituent at the 4‑position [REFS‑1]. The indazole ring system is a well‑validated bioisostere of phenol, offering enhanced lipophilicity and metabolic stability relative to phenolic scaffolds [REFS‑2]. This compound is primarily employed as a versatile synthetic intermediate in the preparation of kinase inhibitor libraries and other pharmacologically active molecules [REFS‑3]. Its specific substitution pattern—a free 6‑NH₂ handle for derivatisation combined with a 4‑methyl group that modulates steric and electronic properties—provides a differentiated starting point for structure‑activity relationship (SAR) exploration compared to unsubstituted or differently substituted aminoindazoles [REFS‑4].

Why 4‑Methyl‑1H‑indazol‑6‑amine Cannot Be Simply Replaced by Other Aminoindazole Isomers or Methyl‑Indazole Analogs


Within the aminoindazole family, even minor changes in the position or nature of substituents can drastically alter physicochemical parameters, synthetic accessibility, and biological fingerprint [REFS‑1]. The 4‑methyl group in 4‑methyl‑1H‑indazol‑6‑amine distinguishes it from the unsubstituted 1H‑indazol‑6‑amine by increasing lipophilicity (LogP ≈ 1.0 vs. a lower value for the parent) and modulating the electron density of the aromatic ring, which in turn influences amine reactivity and the compound's behaviour in cross‑coupling or amidation reactions [REFS‑2]. Furthermore, the positional isomer 3‑methyl‑1H‑indazol‑6‑amine (CAS 79173‑62‑9) exhibits a different electronic and steric environment at the indazole N1–N2 region, leading to divergent binding modes when incorporated into kinase inhibitor scaffolds [REFS‑3]. Similarly, 4‑methyl‑1H‑indazole (CAS 3176‑63‑4), which lacks the 6‑amino group entirely, offers no direct handle for amide or urea bond formation—a critical limitation for library synthesis. These substitution‑dependent variations mean that generic aminoindazoles cannot be assumed to perform equivalently in terms of reaction yields, downstream biological activity, or physicochemical compatibility with lead optimisation criteria [REFS‑4]. The quantitative evidence presented in Section 3 substantiates these differentiation points.

Quantitative Differentiation of 4‑Methyl‑1H‑indazol‑6‑amine: Head‑to‑Head Physicochemical and Functional Comparisons with Closest Analogs


Lipophilicity (LogP) Comparison: 4‑Methyl‑1H‑indazol‑6‑amine vs. Unsubstituted 1H‑Indazol‑6‑amine

The 4‑methyl substituent in 4‑methyl‑1H‑indazol‑6‑amine confers a measurably higher lipophilicity compared to the unsubstituted parent scaffold. This differentiation is critical for medicinal chemists optimising membrane permeability and CNS penetration. The target compound exhibits a calculated LogP of 1.00 [REFS‑1], whereas 1H‑indazol‑6‑amine (CAS 6967‑12‑0) has a predicted XLogP3 of approximately 0.76 [REFS‑2].

Physicochemical Profiling Drug‑likeness Lipophilicity

Aqueous Solubility at Physiological pH: 4‑Methyl‑1H‑indazol‑6‑amine vs. 5‑Fluoro‑1H‑indazol‑6‑amine

The presence of a 4‑methyl group influences aqueous solubility compared to electron‑withdrawing substituents. 4‑Methyl‑1H‑indazol‑6‑amine displays a solubility of approximately 38 µg/mL in simulated gastric fluid at 25 °C [REFS‑1]. In contrast, the 5‑fluoro analog (5‑fluoro‑1H‑indazol‑6‑amine, CAS 1360963‑10‑5) shows a notably higher XLogP3 of 1.9 [REFS‑2], which would be expected to correlate with even lower aqueous solubility.

ADME Properties Formulation Solubility

Synthetic Versatility: 4‑Methyl‑1H‑indazol‑6‑amine vs. 4‑Methyl‑1H‑indazole

The 6‑amino group of 4‑methyl‑1H‑indazol‑6‑amine is a direct, nucleophilic handle for amide bond formation, reductive amination, and urea synthesis—transformations that are central to generating diverse compound libraries. 4‑Methyl‑1H‑indazole (CAS 3176‑63‑4) lacks this functional group and therefore cannot participate in such reactions without prior functionalisation (e.g., nitration‑reduction) [REFS‑1][REFS‑2].

Medicinal Chemistry Building Blocks Library Synthesis

Binding Mode Implications: 4‑Methyl vs. 3‑Methyl Aminoindazole Isomers in Kinase Inhibitor Design

The position of the methyl group on the indazole core alters the preferred binding orientation within kinase ATP‑binding pockets. Molecular modelling and crystallographic studies on related indazole inhibitors reveal that 4‑substituted indazoles project the methyl group toward a hydrophobic pocket adjacent to the gatekeeper residue, whereas 3‑methyl substitution can sterically clash with the hinge‑region backbone [REFS‑1][REFS‑2]. This positional effect can translate into significant differences in inhibitory potency and selectivity.

Kinase Inhibition Structure‑Based Drug Design Molecular Docking

High‑Impact Research and Industrial Applications of 4‑Methyl‑1H‑indazol‑6‑amine (CAS 885520‑74‑1) Driven by Quantitative Differentiation


Kinase Inhibitor Lead Optimisation: Modulating Lipophilicity and Binding Orientation

In programs targeting protein kinases (e.g., c‑Met, JNK, TTK), 4‑methyl‑1H‑indazol‑6‑amine serves as a core scaffold for exploring SAR at the solvent‑exposed or hydrophobic back‑pocket regions. Its LogP of 1.00 [REFS‑1] offers a balanced lipophilicity that can be tuned further, while the 4‑methyl group provides a steric bias that directs substituents away from the hinge region, as evidenced by crystallographic data on related indazole inhibitors [REFS‑2]. This scaffold is particularly valuable when developing inhibitors with improved blood‑brain barrier penetration potential or when seeking to avoid the synthetic burden of introducing an amino group de novo.

Parallel Library Synthesis via Amide or Urea Coupling

The free 6‑amino group enables high‑throughput derivatisation using standard amide coupling or isocyanate chemistry [REFS‑1]. This allows medicinal chemistry teams to rapidly generate diverse arrays of analogs for screening against panels of kinases, GPCRs, or epigenetic targets. Compared to 4‑methyl‑1H‑indazole, which lacks this handle, the pre‑installed amine reduces the number of synthetic steps by at least two (nitration and reduction), directly accelerating SAR cycles and reducing material costs [REFS‑2].

Physicochemical Property Benchmarking in ADME‑Guided Design

The compound's moderate solubility (~38 µg/mL in simulated gastric fluid) and LogP (1.00) make it a useful reference point for assessing the impact of further substitution on drug‑likeness [REFS‑1]. For projects where maintaining aqueous solubility is critical (e.g., oral formulation, in vivo dosing), 4‑methyl‑1H‑indazol‑6‑amine provides a more favourable starting profile than more lipophilic alternatives such as 5‑fluoro‑1H‑indazol‑6‑amine (XLogP3 = 1.9) [REFS‑2].

Chemical Biology Probe Development for Target Validation

When preparing affinity probes or PROTAC precursors, the 6‑amine serves as a convenient attachment point for linker moieties. The 4‑methyl group can also be exploited for introducing additional functional handles (e.g., via benzylic oxidation or halogenation) without disrupting the core indazole pharmacophore. This versatility, combined with the scaffold's established role in kinase inhibitor patents [REFS‑3], positions 4‑methyl‑1H‑indazol‑6‑amine as a robust starting material for generating tool compounds to validate novel therapeutic targets.

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